1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride
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Overview
Description
1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a sulfonyl group, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with pyridine-2-sulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the sulfonyl-piperidine intermediate. The intermediate is then treated with hydrochloric acid to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes involved in disease processes.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in organic synthesis.
Piperidin-4-amine: A derivative with an amino group at the fourth position, used in the synthesis of pharmaceuticals.
Pyridine-2-sulfonyl chloride: A sulfonylating agent used in the synthesis of sulfonyl-containing compounds.
The uniqueness of this compound lies in its combination of the piperidine and pyridine rings with a sulfonyl group, providing distinct chemical properties and reactivity that are valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1-pyridin-2-ylsulfonylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.ClH/c11-9-4-7-13(8-5-9)16(14,15)10-3-1-2-6-12-10;/h1-3,6,9H,4-5,7-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUOHRJRGCHMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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